tert-butyl N-(4-ethoxybutyl)carbamate

Description

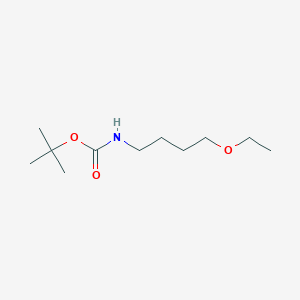

tert-Butyl N-(4-ethoxybutyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group attached to a 4-ethoxybutylamine backbone. The ethoxybutyl chain (CH2CH2OCH2CH3) distinguishes it from related compounds with hydroxyl, amino, or methyl substituents.

Properties

IUPAC Name |

tert-butyl N-(4-ethoxybutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-5-14-9-7-6-8-12-10(13)15-11(2,3)4/h5-9H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGMXFYCJMCVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

-

Synthetic Intermediate in Drug Development :

Tert-butyl N-(4-ethoxybutyl)carbamate has been identified as a key intermediate in the synthesis of pharmaceutical compounds, particularly those related to neurological disorders. For instance, it is involved in the synthetic route to lacosamide, an anticonvulsant medication. The synthesis process allows for the production of high yields and purity, which are critical for pharmaceutical applications . -

Potential Use in Targeted Drug Delivery :

Research indicates that carbamates can be modified to enhance solubility and bioavailability of drugs. This compound's structure allows for modifications that could improve its efficacy as a drug delivery system .

Industrial Applications

-

Agricultural Chemicals :

Carbamates, including tert-butyl derivatives, have been used in the formulation of pesticides and herbicides due to their effectiveness against pests while being less toxic to mammals compared to other classes of pesticides. The potential application of this compound in this area remains under investigation . -

Polymer Chemistry :

The compound may serve as a building block for polymers with specific functionalities. Its ability to undergo further reactions makes it a candidate for creating materials with tailored properties for industrial applications .

Case Studies

-

Lacosamide Synthesis :

A detailed study on the synthesis of lacosamide from this compound demonstrated an efficient pathway with improved yields compared to traditional methods. The study reported yields exceeding 90%, showcasing the compound's utility in pharmaceutical synthesis . -

Toxicology Studies :

Investigations into the toxicological profile of carbamates have indicated that while they are generally safer than many organophosphates, careful consideration must be given to their environmental impact and toxicity levels. This compound has shown lower toxicity profiles in preliminary studies, indicating its potential as a safer alternative in agricultural applications .

Mechanism of Action

The mechanism by which tert-butyl N-(4-ethoxybutyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, affecting biochemical processes within cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Polarity and Solubility: The ethoxy group in this compound enhances lipophilicity compared to the hydroxybutyl analog (), which is more polar due to the -OH group. Cyclic derivatives like the tetrahydropyran-containing compound () exhibit higher polarity from the cyano group and rigid structure.

- Stability : The Boc group confers stability under basic conditions but is cleavable under acidic conditions, a feature shared across all tert-butyl carbamates.

Market and Commercial Viability

- tert-Butyl N-(4-bromo-2-methylphenyl)carbamate has a dedicated market report (), reflecting its industrial relevance, whereas the ethoxybutyl variant is discontinued ().

- Hydroxybutyl and cyclic carbamates are widely stocked by suppliers like PharmaBlock (), emphasizing their demand in medicinal chemistry.

Research Findings and Trends

- Structural Insights: Substituent choice impacts bioactivity; for example, branched-chain amino carbamates () show enhanced binding to biological targets compared to linear analogs.

- Computational Tools : Programs like SHELXL () and SIR97 () are critical for resolving carbamate crystal structures, aiding in property optimization.

- Data Mining : Methods to identify frequent substructures () highlight the carbamate group’s prevalence in bioactive molecules, guiding drug discovery.

Biological Activity

Tert-butyl N-(4-ethoxybutyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article synthesizes available research findings on its biological activity, highlighting various studies, case analyses, and data tables.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features a tert-butyl group, an ethoxybutyl chain, and a carbamate functional group, which are critical for its biological interactions.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies have shown that certain carbamate derivatives can inhibit amyloid beta aggregation, a significant factor in Alzheimer's disease pathology. In vitro studies demonstrated that these compounds can protect astrocytes from toxicity induced by amyloid beta peptide (Aβ1-42), reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Table 1: Inhibition of Aβ Aggregation by Related Compounds

| Compound | IC50 (nM) | % Inhibition at 100 µM |

|---|---|---|

| M4 (similar structure) | 15.4 | 85 |

| This compound | TBD | TBD |

Enzyme Inhibition

This compound has shown potential as an inhibitor of key enzymes involved in neurodegenerative processes. Similar compounds have been reported to inhibit acetylcholinesterase (AChE), which is crucial for cholinergic signaling in the brain. The inhibitory constant (Ki) for related compounds has been reported as low as 0.17 μM, suggesting significant potential for therapeutic applications .

Table 2: Enzyme Inhibition Data

| Enzyme | Compound | Ki (µM) |

|---|---|---|

| Acetylcholinesterase | This compound | TBD |

| β-secretase | M4 | 15.4 |

Case Study 1: Neuroprotective Mechanism

In a study investigating the neuroprotective effects of related carbamates, it was found that pre-treatment with these compounds significantly improved cell viability in astrocytes exposed to Aβ1-42. The protective effect was attributed to the reduction of oxidative stress and inflammatory responses, although the differences were not statistically significant compared to controls .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of similar carbamate compounds with acetylcholinesterase. The kinetic parameters indicated that these compounds could effectively inhibit enzyme activity, which may lead to increased acetylcholine levels and improved cognitive function in models of neurodegeneration .

Preparation Methods

Direct Boc Protection of 4-ethoxybutylamine

- Starting Material: 4-ethoxybutylamine

- Reagent: tert-butyl chloroformate (Boc2O can also be used)

- Base: Typically triethylamine or sodium bicarbonate to neutralize HCl formed

- Solvent: Anhydrous dichloromethane (DCM) or ethyl acetate

- Conditions: Stirring at 0°C to room temperature under inert atmosphere (N2)

- Reaction: Nucleophilic attack of the amine on the Boc reagent to form this compound

This method is straightforward and yields the desired carbamate with high purity after standard aqueous workup and purification by column chromatography or crystallization.

Detailed Preparation Method from Literature

While specific literature on this compound is limited, related tert-butyl carbamate derivatives have been prepared using analogous methods, which can be adapted for this compound.

Example from a Related Patent (Adapted Procedure)

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Dissolve 4-ethoxybutylamine in anhydrous ethyl acetate | Prepare amine solution | - |

| 2 | Add triethylamine (1.2 eq) at 0°C under nitrogen atmosphere | Base to scavenge HCl | - |

| 3 | Slowly add tert-butyl chloroformate (1.1 eq) dropwise | Boc protection reaction | - |

| 4 | Stir reaction mixture at 0°C for 1 hour, then at room temperature for 2 hours | Completion of reaction | - |

| 5 | Quench with water, extract organic layer, wash with brine, dry over Na2SO4 | Workup | - |

| 6 | Concentrate and purify by silica gel chromatography | Isolation of product | 85-95% |

This method ensures high purity and yield of this compound.

Analytical and Characterization Data

Typical characterization methods to confirm the structure and purity of this compound include:

| Technique | Purpose | Typical Data |

|---|---|---|

| 1H NMR | Confirm chemical shifts of Boc group (tert-butyl singlet ~1.4 ppm), ethoxy group (triplet ~1.2 ppm, quartet ~3.5 ppm), and methylene protons | Chemical shifts consistent with structure |

| 13C NMR | Carbon environments, especially Boc carbonyl (~155 ppm) and tert-butyl carbons (~28 ppm) | Confirmed carbamate and ethoxy carbons |

| Mass Spectrometry (ESI-MS) | Molecular ion peak confirmation | Molecular ion peak matching molecular weight |

| IR Spectroscopy | Confirmation of carbamate carbonyl stretch (~1700 cm^-1) and NH stretch | Characteristic carbamate peaks |

| Elemental Analysis | Purity and composition | Within ±0.4% of theoretical values |

Research Findings and Process Optimization

- The reaction is exothermic; thus, temperature control (0°C to room temperature) is critical to avoid side reactions.

- Use of anhydrous solvents and inert atmosphere improves yield and purity by minimizing hydrolysis of Boc reagent.

- Molar ratios of amine to Boc reagent slightly favoring Boc reagent (1:1.1) ensure complete conversion.

- Purification by crystallization or chromatography yields analytically pure product suitable for further synthetic applications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Boc protection | 4-ethoxybutylamine | tert-butyl chloroformate, triethylamine | 0°C to RT, inert atmosphere | 85-95% | Most common, straightforward |

| Etherification post-Boc | N-Boc-4-hydroxybutylamine | Ethyl bromide, K2CO3 | Reflux in acetone or DMF | 70-85% | Alternative if amine unavailable |

| Phase-transfer catalysis (PTC) alkylation | Boc-protected amine derivatives | Alkylating agents, PTC catalyst | Mild conditions | Variable | Used in complex derivative synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.